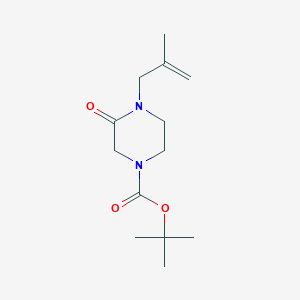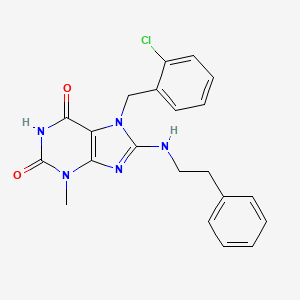
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a potent and selective antagonist of the dopamine D1 receptor. It is widely used in scientific research to study the role of the D1 receptor in various physiological and pathological processes.
Mécanisme D'action
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The D1 receptor is involved in the regulation of various physiological processes, including motor control, cognition, and reward. This compound 23390 binds to the D1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the activity of dopaminergic neurons.
Biochemical and Physiological Effects
This compound 23390 has several biochemical and physiological effects that are relevant to its scientific research application. It has been shown to decrease the release of dopamine in the striatum, which is a key brain region involved in motor control and reward. This compound 23390 also decreases the activity of dopaminergic neurons in the prefrontal cortex, which is a brain region involved in cognitive processes. In addition, this compound 23390 has been shown to decrease the expression of immediate early genes in the striatum, which are markers of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor, which allows for the specific manipulation of this receptor in various experimental paradigms. This compound 23390 is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to the use of this compound 23390 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in some experimental paradigms. In addition, this compound 23390 can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 in scientific research. One area of interest is the role of the D1 receptor in the regulation of social behavior, including aggression and mating behavior. Another area of interest is the use of this compound 23390 in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, the development of more potent and selective D1 receptor antagonists could lead to the discovery of new therapeutic targets for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, this compound 23390 is a potent and selective antagonist of the dopamine D1 receptor that is widely used in scientific research to study the role of this receptor in various physiological and pathological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound 23390 has proven to be a valuable tool for the study of the neurobiology of reward, motivation, learning, and memory, and its continued use in scientific research will undoubtedly lead to new discoveries in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chlorobenzylamine, which is then reacted with methyl acetoacetate to form the corresponding ketone. The ketone is then reduced with sodium borohydride to yield the alcohol, which is subsequently reacted with phenethylamine to form this compound 23390. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is widely used in scientific research to study the role of the dopamine D1 receptor in various physiological and pathological processes. It has been shown to be effective in animal models of Parkinson's disease, schizophrenia, drug addiction, and depression. This compound 23390 is also used in studies of learning and memory, as well as in studies of the neurobiology of reward and motivation.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-26-18-17(19(28)25-21(26)29)27(13-15-9-5-6-10-16(15)22)20(24-18)23-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,23,24)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODJPLZBHYPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

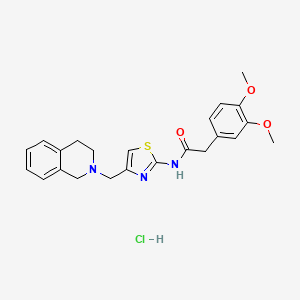

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)
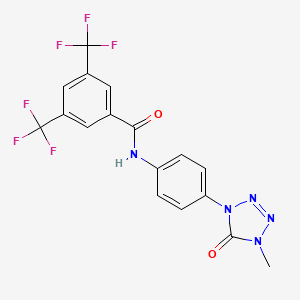
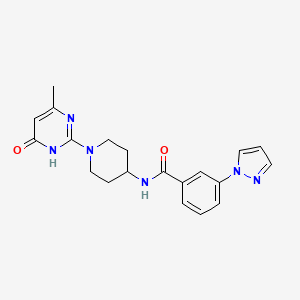
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
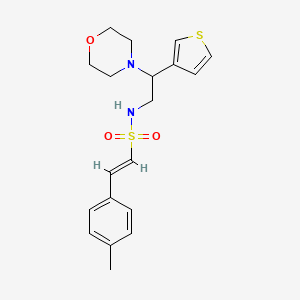

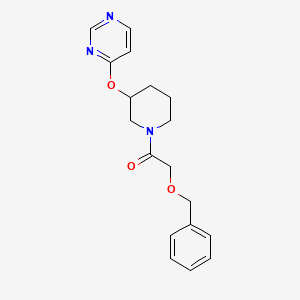



![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)
